molecular formula C18H23NO4 B4941300 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate

2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate

Cat. No. B4941300
M. Wt: 317.4 g/mol
InChI Key: SYWSJQZCQOLQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate, also known as CX-5461, is a small molecule inhibitor that targets the RNA polymerase I transcription machinery. This molecule has been shown to have potential in cancer treatment, specifically in the treatment of solid tumors.

Mechanism of Action

2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate targets the RNA polymerase I transcription machinery, specifically the interaction between the Upstream Binding Factor (UBF) and rDNA. By inhibiting this interaction, 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate leads to the disruption of rDNA transcription and the subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage and the activation of the p53 pathway. These effects are thought to contribute to the anti-tumor activity of 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate.

Advantages and Limitations for Lab Experiments

One advantage of 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate is its selectivity for cancer cells with high levels of rDNA transcription, which allows for targeted cancer treatment. However, 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate has also been shown to have limited efficacy in certain cancer types, and further research is needed to determine its potential for clinical use.

Future Directions

There are a number of potential future directions for research on 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate, including the development of combination therapies with other cancer treatments, the identification of biomarkers for patient selection, and the investigation of 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate in other cancer types. Additionally, further research is needed to better understand the mechanism of action of 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate and its potential for clinical use.

Synthesis Methods

The synthesis of 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate involves a multi-step process that includes the reaction of 2-oxo-2-phenylethyl bromide with ethyl 4-(cyclohexylamino)-4-oxobutanoate, followed by a series of purification steps.

Scientific Research Applications

2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate has been extensively studied for its potential in cancer treatment. In preclinical studies, 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to selectively target cancer cells with high levels of ribosomal DNA (rDNA) transcription, leading to the inhibition of cancer cell growth and induction of cell death.

properties

IUPAC Name

phenacyl 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c20-16(14-7-3-1-4-8-14)13-23-18(22)12-11-17(21)19-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWSJQZCQOLQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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